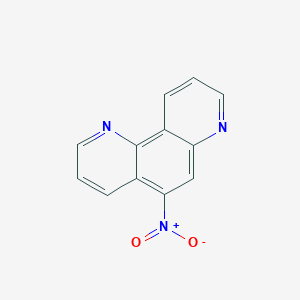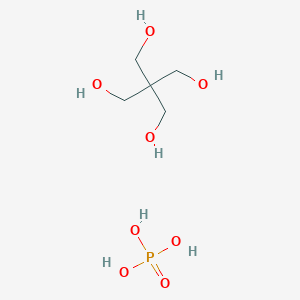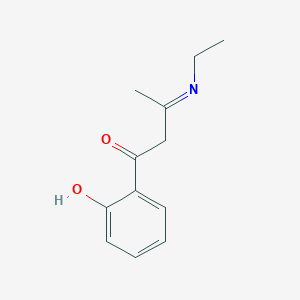
1,2-Benzenediol, 3,4,6-tribromo-5-(hydroxymethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Benzenediol, 3,4,6-tribromo-5-(hydroxymethyl)- is a brominated derivative of catechol, a type of phenol This compound is characterized by the presence of three bromine atoms and a hydroxymethyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Benzenediol, 3,4,6-tribromo-5-(hydroxymethyl)- typically involves the bromination of catechol derivatives. The process can be carried out using bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The use of catalysts and solvents can enhance the efficiency and yield of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Benzenediol, 3,4,6-tribromo-5-(hydroxymethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atoms can be reduced to form less brominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of less brominated catechol derivatives.
Substitution: Formation of substituted catechol derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1,2-Benzenediol, 3,4,6-tribromo-5-(hydroxymethyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,2-Benzenediol, 3,4,6-tribromo-5-(hydroxymethyl)- involves its interaction with molecular targets and pathways in biological systems. The bromine atoms and hydroxymethyl group contribute to its reactivity and ability to form covalent bonds with biomolecules. This can lead to the modulation of enzyme activity, disruption of cellular processes, and induction of oxidative stress.
Vergleich Mit ähnlichen Verbindungen
3,4,6-Tribromo-1,2-benzenediol: Similar structure but lacks the hydroxymethyl group.
2,3,6-Tribromo-4,5-dihydroxybenzyl alcohol: Contains a benzyl alcohol group instead of a hydroxymethyl group.
Uniqueness: 1,2-Benzenediol, 3,4,6-tribromo-5-(hydroxymethyl)- is unique due to the presence of both bromine atoms and a hydroxymethyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
52897-67-3 |
|---|---|
Molekularformel |
C7H5Br3O3 |
Molekulargewicht |
376.82 g/mol |
IUPAC-Name |
3,4,6-tribromo-5-(hydroxymethyl)benzene-1,2-diol |
InChI |
InChI=1S/C7H5Br3O3/c8-3-2(1-11)4(9)6(12)7(13)5(3)10/h11-13H,1H2 |
InChI-Schlüssel |
CQIHXZDRQAKOMS-UHFFFAOYSA-N |
Kanonische SMILES |
C(C1=C(C(=C(C(=C1Br)Br)O)O)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


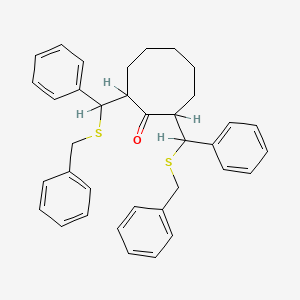
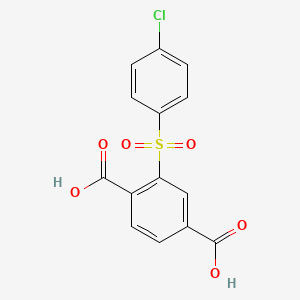
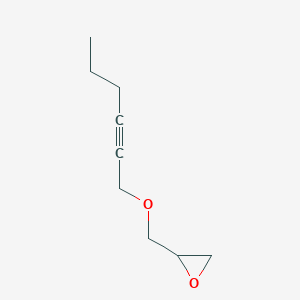
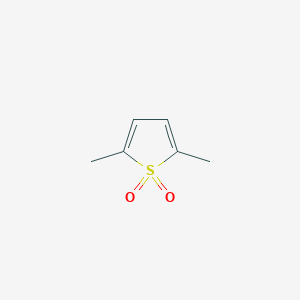
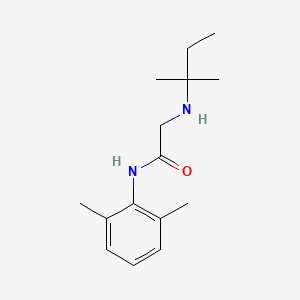

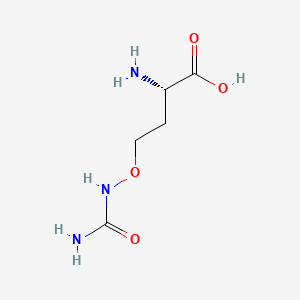

![1-{4-[(4-Amino-3-chlorophenyl)methyl]anilino}propan-2-ol](/img/structure/B14653269.png)

